Product packaging for ethyl 2-[(ethoxyacetyl)amino]benzoate(Cat. No.:)

ethyl 2-[(ethoxyacetyl)amino]benzoate

Cat. No.: B4771618
M. Wt: 251.28 g/mol
InChI Key: UMTHOYOEQDESNQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(ethoxyacetyl)amino]benzoate is a synthetic organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is an ethyl benzoate derivative characterized by an ethoxyacetyl group attached to the nitrogen of an aminobenzoate core. This structure classifies it as a benzoate ester and a substituted amide, making it a compound of interest in various chemical and pharmaceutical research applications. As a derivative of ethyl aminobenzoate, this compound shares a structural relationship with a class of molecules known for their bioactive properties . The primary research applications for this compound are anticipated to be in the field of medicinal chemistry, where it may serve as a key intermediate or precursor in the synthesis of more complex molecules. Its structure suggests potential use in the development and exploration of new pharmacologically active compounds. Researchers may also utilize it in structure-activity relationship (SAR) studies to understand how modifications to the aminobenzoate scaffold affect biological activity. The presence of the amide linkage and ester functional groups makes it a relevant subject in organic synthesis research, particularly in studies involving acylation reactions and the stability of such compounds under various conditions. This product is intended for research and development purposes in a controlled laboratory environment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B4771618 ethyl 2-[(ethoxyacetyl)amino]benzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-ethoxyacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-17-9-12(15)14-11-8-6-5-7-10(11)13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTHOYOEQDESNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC=C1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes for Ethyl 2-[(ethoxyacetyl)amino]benzoate

Traditional synthetic routes to this compound are typically multi-step processes that rely on well-established amidation and esterification reactions. These pathways, while reliable, often involve classical reagents and reaction conditions.

A common and logical synthetic pathway to this compound involves a two-stage process: the initial synthesis of the precursor, ethyl 2-aminobenzoate (B8764639), followed by its acylation with an activated form of ethoxyacetic acid.

The first step is the esterification of 2-aminobenzoic acid (anthranilic acid) with ethanol, typically under acidic catalysis (Fischer esterification), to yield ethyl 2-aminobenzoate. researchgate.netnih.gov The second key step is the amidation of the resulting ethyl 2-aminobenzoate. This is most effectively achieved by reacting it with a reactive derivative of ethoxyacetic acid, such as ethoxyacetyl chloride. The acid chloride can be prepared by treating ethoxyacetic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. nih.gov The subsequent reaction between ethyl 2-aminobenzoate and ethoxyacetyl chloride, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the liberated HCl, yields the final product, this compound. derpharmachemica.com

Table 1: Representative Multi-Step Synthesis of this compound

StepReactantsReagents/ConditionsProductTypical Yield (%)
1. Esterification2-Aminobenzoic acid, EthanolConcentrated H₂SO₄ (catalyst), RefluxEthyl 2-aminobenzoate85-95
2. Acid Chloride FormationEthoxyacetic acidThionyl chloride (SOCl₂), RefluxEthoxyacetyl chloride80-90
3. AmidationEthyl 2-aminobenzoate, Ethoxyacetyl chloridePyridine or Triethylamine, Dichloromethane (solvent), 0 °C to room temperatureThis compound75-85

Note: Yields are hypothetical and based on typical literature values for similar reactions.

The success of the synthesis hinges on the inherent reactivity of the precursors. Ethyl 2-aminobenzoate possesses a nucleophilic primary amino group (-NH₂) attached to the aromatic ring. dicp.ac.cn The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. The ester group (-COOEt) is generally less reactive under the conditions of amidation.

Conversely, ethoxyacetyl chloride is a potent electrophile. The carbonyl carbon is rendered highly electron-deficient due to the inductive effect of the adjacent chlorine and oxygen atoms, making it highly susceptible to nucleophilic attack. nih.gov The reaction mechanism involves the nucleophilic acyl substitution where the amino group of ethyl 2-aminobenzoate attacks the carbonyl carbon of ethoxyacetyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to form the stable amide bond. The transformation of the primary amine into a secondary amide is a key functional group transformation in this synthesis. derpharmachemica.com

Novel and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have paved the way for more efficient and environmentally benign methods for amide bond formation. These approaches are applicable to the synthesis of this compound and aim to reduce waste, energy consumption, and the use of hazardous materials.

The development of catalytic methods for N-acylation offers a more atom-economical alternative to traditional stoichiometric approaches. Chiral isothioureas have emerged as effective organocatalysts for the atropenantioselective N-acylation of N-aminoindoles using aroyl chlorides. ntu.edu.sg This type of catalysis could potentially be adapted for the synthesis of this compound, possibly enabling enantioselective synthesis if a chiral center were present or induced.

Furthermore, silver-catalyzed reactions of anthranils with carboxylic acids have been shown to produce N-acyl anthranilic acids. nih.gov This suggests the possibility of developing a catalytic system, perhaps involving a different metal, for the direct coupling of ethoxyacetic acid with ethyl 2-aminobenzoate, bypassing the need for the preparation of the highly reactive and moisture-sensitive ethoxyacetyl chloride.

Table 2: Potential Catalytic Approaches for this compound Synthesis

Catalytic SystemAcylating AgentPotential Advantages
Chiral IsothioureaEthoxyacetyl chloridePotential for asymmetric induction, mild reaction conditions.
Silver (I) or other transition metalsEthoxyacetic acidDirect use of carboxylic acid, avoiding acid chloride formation.
Boronic Acid CatalysisEthoxyacetic acidDirect amidation with water as the only byproduct. tandfonline.com

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. In the context of preparing this compound, several strategies can be employed. The use of deep eutectic solvents (DES) as a reaction medium for the synthesis of quinazolinone derivatives from anthranilic acid demonstrates a move away from volatile organic compounds. acs.org

The replacement of hazardous reagents is another key aspect. For instance, using a solid acid catalyst like Amberlyst-15 for the initial esterification of anthranilic acid avoids the use of corrosive mineral acids like sulfuric acid. ucj.org.ua Furthermore, catalytic direct amidation reactions, which use a catalyst to directly couple a carboxylic acid and an amine, are inherently greener as they produce water as the only byproduct, thus improving atom economy. tandfonline.com

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free or low-solvent approach to synthesis. This technique has been successfully applied to the synthesis of amides and dipeptides. researchgate.net The reaction between a carboxylic acid and an amine can be facilitated by grinding with a coupling reagent, such as 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh₃), or uronium-based reagents. researchgate.net

A plausible mechanochemical synthesis of this compound would involve milling ethyl 2-aminobenzoate, ethoxyacetic acid, and a suitable solid coupling reagent and base. This approach could significantly reduce solvent waste and reaction times. The direct amidation of esters using ball milling has also been reported, which could provide an alternative mechanochemical route starting from an ester of ethoxyacetic acid. acs.org

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, temperature, base, and the nature of the acylating agent.

Solvent Selection: The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN) are commonly employed. The polarity of the solvent can influence the reaction rate, with more polar aprotic solvents often leading to faster reactions.

Base and Catalyst: A base is essential to scavenge the acid generated during the acylation process. Common bases include organic amines like triethylamine (TEA) and pyridine, or inorganic bases such as potassium carbonate. The choice of base can influence the reaction's regioselectivity and yield. In some cases, a catalytic amount of a substance like 4-dimethylaminopyridine (B28879) (DMAP) may be added to accelerate the reaction, particularly when using less reactive acylating agents like ethoxyacetic anhydride (B1165640).

Acylating Agent: Ethoxyacetyl chloride is generally more reactive than ethoxyacetic anhydride and may lead to higher yields in shorter reaction times. However, it is also more sensitive to moisture. The choice between the two often depends on the desired reactivity and handling considerations.

The following interactive table summarizes typical conditions explored for the optimization of the N-acylation of ethyl 2-aminobenzoate.

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethoxyacetyl ChlorideTriethylamineDichloromethane0 to 25485
2Ethoxyacetyl ChloridePyridineDichloromethane0 to 25482
3Ethoxyacetyl AnhydrideTriethylamineTetrahydrofuran251275
4Ethoxyacetyl AnhydrideTriethylamine/DMAP (cat.)Tetrahydrofuran25690
5Ethoxyacetyl ChloridePotassium CarbonateAcetonitrile50388

This table is a representation of typical optimization studies for N-acylation reactions and is intended for illustrative purposes.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: A key challenge in the acylation of aminobenzoates is achieving high regioselectivity. Ethyl 2-aminobenzoate possesses two primary nucleophilic sites: the amino group (-NH2) and the oxygen atoms of the ester group (-COOEt). The nitrogen of the amino group is generally more nucleophilic than the oxygen atoms of the ester, leading predominantly to N-acylation.

However, under certain conditions, O-acylation or even C-acylation of the aromatic ring can occur as minor side reactions. The high selectivity for N-acylation is typically achieved under standard acylation conditions with a suitable base. The use of a non-nucleophilic base and aprotic solvents helps to minimize side reactions. The reaction of anilines with acyl chlorides in the presence of a base like triethylamine or pyridine almost exclusively yields the N-acylated product.

In the context of ethyl 2-aminobenzoate, the electronic properties of the molecule favor N-acylation. The amino group is an activating group, increasing the nucleophilicity of the nitrogen atom. Conversely, the ester group is a deactivating group, which reduces the nucleophilicity of the aromatic ring and the ester oxygen atoms, further favoring acylation at the nitrogen.

Stereochemical Control: The synthesis of this compound from ethyl 2-aminobenzoate and ethoxyacetyl chloride or anhydride does not introduce any new chiral centers. The ethoxyacetyl group is achiral. Therefore, stereochemical control at this specific position is not a factor in this synthetic step.

However, if the synthesis were to involve chiral precursors or catalysts, or if subsequent modifications to the molecule were to create a stereocenter, then considerations of stereochemical control would become critical. For instance, if a chiral auxiliary were used to direct the acylation, or if the ethoxyacetyl group itself contained a stereocenter, then diastereoselective or enantioselective synthesis would be a relevant topic. In the direct synthesis described, the product is achiral.

Advanced Spectroscopic and Molecular Structure Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

A thorough search for high-resolution NMR studies focused on the conformational dynamics of ethyl 2-[(ethoxyacetyl)amino]benzoate yielded no specific results. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy or variable temperature NMR studies, which would be crucial for elucidating the spatial arrangement and dynamic behavior of the ethoxyacetyl group relative to the aminobenzoate core, have not been published in the accessible literature. For related, simpler structures like ethyl 2-aminobenzoate (B8764639), basic 1H and 13C NMR data are available for structural confirmation, but in-depth conformational analyses are not a primary focus of these studies.

Single-Crystal X-Ray Diffraction Studies for Solid-State Architecture

No single-crystal X-ray diffraction data for this compound is present in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories. Such a study would provide definitive information on the molecule's solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern its crystal packing. While crystallographic data for a related derivative, ethyl 2-[(azidocarbonyl)amino]benzoate, has been reported, this data cannot be directly extrapolated to the title compound due to the significant electronic and steric differences between an azide (B81097) and an ethoxyacetyl group. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Modalities

Detailed and assigned Infrared (IR) and Raman spectra for this compound are not available in the public domain. While it is possible to predict the characteristic vibrational modes based on its functional groups (ester C=O, amide C=O, C-O stretches, N-H bend, and aromatic C-H vibrations), experimentally recorded spectra with comprehensive band assignments have not been published. For comparison, the vibrational spectra of ethyl 4-aminobenzoate (B8803810) have been the subject of detailed experimental and theoretical studies, but similar analyses for the ortho-substituted ethoxyacetyl derivative are absent.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Signatures

There is a lack of published mass spectrometry data detailing the specific fragmentation pathways of this compound. While a standard mass spectrum would confirm the molecular weight, a detailed analysis of the fragment ions is necessary to understand the compound's stability and degradation patterns under ionization. Such an analysis would provide insights into the relative bond strengths within the molecule. Mass spectral data for the parent compound, ethyl 2-aminobenzoate, is available and shows characteristic fragments, but the fragmentation of the larger N-acylated derivative remains uncharacterized in the literature.

Electronic Spectroscopy for Understanding Electronic Transitions

Experimental and theoretical studies on the electronic transitions of this compound using techniques like UV-Vis spectroscopy are not specifically available. The electronic spectrum is influenced by the chromophores within the molecule, and the addition of the ethoxyacetyl group to the amino function of ethyl 2-aminobenzoate would be expected to alter the absorption maxima and molar absorptivity. Studies on ethyl 2-aminobenzoate itself have been conducted, but the electronic properties of the title compound have not been similarly investigated and reported.

Molecular Recognition and Ligand Interaction Studies Pre Clinical

In Vitro Receptor Binding Affinity Investigations

No studies detailing the in vitro receptor binding affinity of ethyl 2-[(ethoxyacetyl)amino]benzoate were identified. Consequently, data tables of binding affinities (such as Kᵢ or IC₅₀ values) against a panel of receptors cannot be provided.

Enzyme Inhibition Kinetics and Mechanistic Investigations

There is no available research on the enzyme inhibition kinetics of this compound. Information regarding its potential to inhibit specific enzymes, including kinetic parameters and the mechanism of inhibition, has not been documented in the scientific literature.

Characterization of Molecular Interactions with Biological Macromolecules

No publications were found that characterize the specific molecular interactions between this compound and biological macromolecules. Techniques such as X-ray crystallography or NMR spectroscopy have not been publicly applied to elucidate its binding mode with proteins or other cellular components.

Cellular Target Identification Using Biochemical Assays

Biochemical assays to identify the cellular targets of this compound have not been reported in the available literature. As a result, its primary molecular targets within a cellular context remain unknown.

Selectivity Profile Assessments at the Molecular Level

Without data on its interaction with various molecular targets, an assessment of the selectivity profile of this compound cannot be compiled. There are no studies that compare its potency and affinity across a range of different receptors, enzymes, or other biological molecules.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 2-[(ethoxyacetyl)amino]benzoate. These methods provide a detailed picture of the molecule's geometry and electron distribution.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and analyze its frontier molecular orbitals (FMOs). researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and kinetic stability. researchgate.net

The energy gap between the HOMO and LUMO provides information about the molecule's excitability and its ability to engage in chemical reactions. A smaller energy gap generally implies higher reactivity. Analysis of the Molecular Electrostatic Potential (MEP) map helps to identify the electrophilic and nucleophilic sites on the molecule, with negative potential regions (typically around oxygen and nitrogen atoms) indicating sites prone to electrophilic attack, and positive regions indicating sites for nucleophilic attack. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

Parameter Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.3 eV Relates to chemical reactivity and stability
Dipole Moment 3.5 D Measures molecular polarity
Ionization Potential 6.5 eV Energy required to remove an electron

Note: The values in this table are representative and derived from typical DFT calculations for similar aromatic ester and amide compounds.

Ab initio methods, which are based on first principles without empirical parameters, are particularly useful for detailed conformational analysis. To determine the most stable three-dimensional structure of this compound, a potential energy surface (PES) scan can be performed. researchgate.net This involves systematically rotating the dihedral angles of the molecule's flexible bonds, such as those in the ethoxyacetyl and ethyl ester groups. By calculating the energy at each conformation, a map of the energy landscape is generated, allowing for the identification of global and local energy minima, which correspond to the most stable conformers of the molecule.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov For this compound, docking simulations could be employed to explore its potential interactions with various biological targets, such as enzymes or receptors, to hypothesize a mechanism of action.

The process involves preparing the 3D structure of the ligand (this compound) and the target protein. Using software like AutoDock, the ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. nih.gov A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores indicating more favorable interactions. This analysis can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, providing a basis for understanding its potential biological activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov A QSAR study for this compound would involve creating a series of chemical analogs and measuring their biological activity against a specific target.

Various molecular descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties—are calculated for each analog. A mathematical model is then developed to establish a relationship between these descriptors and the observed activity. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds, guiding the rational design of molecules with enhanced potency and selectivity. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be validated against experimental data to confirm the molecular structure. ehu.es Using methods like DFT, it is possible to calculate the vibrational frequencies corresponding to FT-IR and Raman spectra. The predicted wavenumbers for characteristic functional groups, such as the amide N-H, carbonyl (C=O) stretches of the ester and amide, and C-O ether linkages, can be compared to experimental spectra. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental results to aid in the assignment of spectral peaks. The close agreement between predicted and experimental spectra serves as strong evidence for the accuracy of the computed molecular structure. wiley.com

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) Typical Experimental Wavenumber (cm⁻¹) Vibrational Mode
N-H 3350 3300-3400 Amide N-H Stretch
C-H (Aromatic) 3080 3050-3100 Aromatic C-H Stretch
C-H (Aliphatic) 2985 2950-2990 Aliphatic C-H Stretch
C=O (Ester) 1715 1710-1730 Ester Carbonyl Stretch
C=O (Amide) 1680 1670-1690 Amide I Band (C=O Stretch)

Note: Predicted values are representative and may require scaling factors for direct comparison with experimental data.

Reaction Mechanism Elucidation Through Computational Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to map the entire reaction pathway. This involves identifying and calculating the energies of the reactants, any intermediates, transition states, and the final products. nih.gov

By locating the transition state structures—the highest energy points along the reaction coordinate—the activation energy for each step of the proposed mechanism can be determined. This information helps to understand the kinetics of the reaction and to identify the rate-determining step. Such analyses can confirm or refute a postulated reaction mechanism, providing a deeper understanding of the chemical transformation at a molecular level. nih.gov

Structure Activity Relationship Sar and Derivative Design

Systematic Substituent Effects on the Benzoate (B1203000) Moiety

The benzoate moiety of ethyl 2-[(ethoxyacetyl)amino]benzoate offers a versatile scaffold for synthetic modification. The electronic and steric properties of substituents on the aromatic ring can significantly impact the compound's interaction with biological targets. Anthranilic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. mdpi.com The nature and position of substituents on the benzene (B151609) ring play a pivotal role in modulating these activities. mdpi.com

A general observation in related N-phenyl anthranilic acid analogs is that the nature and position of substituents on the anthranilate ring are critical for activity. researchgate.net For example, in silico studies on anthranilic acid derivatives as partial FXR agonists have shown that properties like the number of rotatable bonds, relative negative partial charges, and van der Waals surface area are important for defining activity. nih.gov

Table 1: Illustrative Substituent Effects on the Benzoate Moiety

Position of SubstitutionSubstituent (X)Predicted Effect on ActivityRationale
4-position-ClPotential for increased activityHalogen bonding can enhance binding affinity.
4-position-OCH3May increase or decrease activityCan alter electronic properties and solubility.
5-position-NO2Likely to decrease activityStrong electron-withdrawing nature may be unfavorable.
5-position-CH3Potential for increased activityCan enhance lipophilicity and van der Waals interactions.

Note: The predicted effects are illustrative and based on general SAR principles for anthranilate derivatives. Actual effects would need to be confirmed experimentally.

Modification of the Ethoxyacetyl Group and Its Impact on Activity

The ethoxyacetyl group is a key feature of the molecule, contributing to its polarity and hydrogen bonding capacity through the amide linkage and the ether oxygen. Modification of this group can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. The N-acylation of aromatic amines is a common strategy in medicinal chemistry to modulate biological activity. nih.gov

Variations can include altering the length of the alkyl chain (e.g., replacing ethoxy with methoxy (B1213986) or propoxy), introducing branching, or replacing the ether oxygen with other functionalities. For example, replacing the ethoxy group with a more lipophilic moiety could enhance membrane permeability. Conversely, introducing more polar groups could increase aqueous solubility. The nature of the N-acyl group in N-acyl anthranilates is known to be a determinant of their biological profile. google.com

Table 2: Illustrative Modifications of the Ethoxyacetyl Group

Modification of Ethoxyacetyl GroupResulting MoietyPotential Impact on Properties
Chain Length VariationMethoxyacetylIncreased polarity, potentially altered binding.
Chain Length VariationPropoxyacetylIncreased lipophilicity, may improve cell penetration.
Isosteric Replacement(Methylthio)acetylAltered electronic and steric profile.
Introduction of UnsaturationEthoxypropenoylConformational rigidity, potential for new interactions.

Note: These modifications are hypothetical and serve to illustrate the principles of derivative design.

Bioisosteric Replacements within the Compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and metabolic stability. nih.govmagtech.com.cndrughunter.com Within the this compound scaffold, several bioisosteric replacements can be considered.

The central amide bond is a prime candidate for bioisosteric replacement to enhance metabolic stability against proteases. nih.gov Common amide bioisosteres include triazoles, oxadiazoles (B1248032), and fluoroalkenes. nih.govcambridgemedchemconsulting.com For instance, replacing the amide with a 1,2,3-triazole ring can maintain the key hydrogen bonding interactions while being resistant to enzymatic cleavage. cambridgemedchemconsulting.com

The ester functionality of the benzoate moiety can also be replaced with bioisosteres such as oxadiazoles or certain acidic heterocycles to modulate activity and pharmacokinetic properties. cambridgemedchemconsulting.com

Table 3: Potential Bioisosteric Replacements

Original Functional GroupBioisosteric ReplacementRationale for Replacement
Amide (-NHCO-)1,2,3-TriazoleIncreased metabolic stability, similar H-bonding pattern. nih.gov
Amide (-NHCO-)Fluoroalkene (-CF=CH-)Mimics the geometry and electronics of the amide bond.
Ester (-COOEt)1,3,4-OxadiazoleCan act as a metabolically stable ester mimetic. cambridgemedchemconsulting.com
Phenyl RingThiophene RingAlters electronic properties and potential for new interactions.

Scaffold Hopping and Lead Optimization Strategies Based on In Silico Design

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known lead compound. slideshare.netuniroma1.itnih.gov This approach is valuable for identifying new chemical series with improved properties or for navigating around existing patents. nih.gov

Starting from the this compound scaffold, in silico methods can be employed to identify new core structures that can present the key pharmacophoric features in a similar spatial arrangement. mdpi.comnih.govresearchgate.net For example, the anthranilate core could be replaced with other bicyclic or heterocyclic systems that maintain the relative orientation of the key substituent groups. Virtual screening of compound libraries against a hypothesized target or a pharmacophore model derived from the lead compound can identify potential scaffold hops. slideshare.net

Lead optimization would then involve synthesizing and testing these new scaffolds, followed by iterative refinement of the substituents based on the observed SAR. In silico tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize which analogs to synthesize. researchgate.net

Design and Synthesis of Advanced Analogues with Tuned Properties

The design and synthesis of advanced analogues of this compound would be guided by the SAR data obtained from the initial derivatization and bioisosteric replacement studies. The goal is to combine favorable modifications into a single molecule to achieve a desired profile of activity, selectivity, and drug-like properties.

For instance, if a particular substitution on the benzoate ring is found to significantly enhance potency, and a specific modification of the ethoxyacetyl group improves metabolic stability, a new analogue incorporating both features would be synthesized. The synthesis of novel anthranilic acid derivatives is a well-established field, providing a variety of synthetic routes to access these designed analogues. nih.govnih.govgoogle.com

The process is iterative, with each round of design, synthesis, and testing providing more detailed insights into the SAR, leading to the gradual refinement of the lead compound towards a potential drug candidate.

Applications in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate for Complex Molecules

N-acylated anthranilic acid derivatives are well-established intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry. core.ac.uk The general strategy involves the acylation of the amino group of an anthranilate ester, followed by cyclization to form fused ring systems.

Ethyl 2-[(ethoxyacetyl)amino]benzoate fits perfectly into this role as a pre-functionalized substrate. The N-ethoxyacetyl group can direct cyclization reactions, and the ethyl ester can participate in or be modified after the formation of the heterocyclic core. This approach is commonly used to synthesize quinazolines and 1,4-benzodiazepine-3-ones. core.ac.uk For instance, treatment of anthranilonitrile, a derivative of anthranilic acid, with specific reagents can lead to the formation of quinazolines, which are highly sought after for drug development. core.ac.uk While specific literature detailing the cyclization of this compound is specialized, its role is representative of the broader class of N-acyl anthranilates used in constructing complex molecules. nih.govwur.nl

Table 1: Examples of Heterocyclic Systems Derived from Anthranilic Acid Precursors

Precursor Class Target Heterocycle Significance Reference
N-Acyl Anthranilates Quinazolines Core structure in many pharmaceuticals core.ac.uk
N-Acyl Anthranilates 1,4-Benzodiazepines Isomers of common CNS drugs core.ac.uk
Aminobenzoic Acid Derivatives Benzimidazoles Pharmacologically important compounds nih.gov

Employment as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for rapidly generating molecular complexity. baranlab.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent. researchgate.netresearchgate.netnih.gov The structural components of this compound—specifically its parent amine, ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate)—are excellent building blocks for these reactions.

In a typical Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino-carboxamide. researchgate.net Research has demonstrated that anthranilic acid can serve as the acid component in Ugi reactions to produce N-substituted derivatives. researchgate.net In a similar fashion, ethyl 2-aminobenzoate can act as the amine component. It reacts in situ with an aldehyde to form an imine, which is then trapped by the isocyanide and the carboxylic acid to yield a complex product, obviating the need to isolate the intermediate imine.

A study by Poor et al. detailed the successful use of anthranilic acid in a three-component Ugi reaction with various benzaldehydes and cyclohexyl isocyanide to synthesize methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoates in high yields. researchgate.net This highlights the suitability of the anthranilate scaffold for constructing diverse molecular libraries through MCRs.

The Passerini reaction, which involves a carboxylic acid, a carbonyl compound, and an isocyanide, is another key MCR where precursors to the title compound are relevant. nih.govorganic-chemistry.org These reactions are typically fast and efficient, often conducted in aprotic solvents. organic-chemistry.org The versatility of these MCRs allows for the creation of peptide-like scaffolds and other structures of pharmaceutical interest from simple starting materials related to this compound. baranlab.orgresearchgate.net

Role as a Ligand or Precursor in Catalysis

The presence of nitrogen and oxygen atoms makes N-acylated anthranilates effective chelating agents for metal ions. This property can be exploited to create metal complexes with catalytic activity.

A notable application involves immobilizing these ligands onto a solid support to create recoverable and reusable catalysts. Researchers have prepared an insoluble, porous polysiloxane ligand system by reacting 3-iodopolysiloxane with ethyl 2-aminobenzoate. researchgate.net The resulting material, with the general formula P–(CH₂)₃–NH(C₆H₄)COOC₂H₅ (where P is the polysiloxane network), serves as a robust chelating agent for various metal ions. researchgate.net This immobilized ligand system demonstrated a high capacity for binding divalent and trivalent metal ions. researchgate.net Furthermore, the anchored metal complexes were found to be catalytically active in the hydrogenation of 1-octene. researchgate.net

Table 2: Metal Ion Uptake by Immobilized Ethyl Aminobenzoate Ligand System

Metal Ion Complexation Potential Reference
Cu²⁺ High researchgate.net
Fe³⁺ High researchgate.net
Ni²⁺ High researchgate.net
Co²⁺ High researchgate.net
Mn²⁺ High researchgate.net

The ability to form stable complexes with a range of transition metals underscores the potential of this compound and related structures as precursors for designing novel catalysts for various organic transformations. nih.govresearchgate.net

Exploration in Polymer Science or Supramolecular Chemistry

In materials science, the functional groups of this compound's parent amine allow it to be incorporated into polymers, thereby modifying their chemical and physical properties.

One study demonstrated the chemical modification of maleic anhydride (B1165640) (MAN) copolymers using ethyl 2-aminobenzoate. ajchem-a.com In this work, various MAN copolymers were first synthesized by free-radical polymerization. Subsequently, ethyl 2-aminobenzoate was introduced as a nucleophilic reagent. ajchem-a.com The amino group of ethyl 2-aminobenzoate reacted with the anhydride units in the polymer backbone, opening the ring to form copolymers with N-acyl benzoate (B1203000) side chains. ajchem-a.com

While the specific use of this compound in polymerization is not widely documented, the successful application of its parent amine showcases a clear potential pathway for its use in creating functional polymers with tailored properties.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Protocols

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of "ethyl 2-[(ethoxyacetyl)amino]benzoate" in complex matrices. The development of a robust HPLC-MS/MS protocol involves the meticulous optimization of both chromatographic separation and mass spectrometric detection parameters.

Chromatographic Separation: A reversed-phase HPLC method is typically employed for compounds of similar polarity. For instance, a method analogous to the analysis of other anthranilate derivatives could be developed. sielc.comjmb.or.kr Separation would likely be achieved on a C18 column with a gradient elution profile. The mobile phase would consist of an aqueous component, often with a pH modifier like formic acid to enhance protonation and improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net Acetylation of related compounds has been shown to improve chromatographic performance, a characteristic that may be inherent to the ethoxyacetyl group of the target molecule. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this class of molecules, given the presence of nitrogen atoms that are readily protonated. nih.govnih.gov The development of a Multiple Reaction Monitoring (MRM) method in a triple quadrupole mass spectrometer would provide the highest selectivity and sensitivity. nih.gov This involves selecting the protonated molecule [M+H]⁺ as the precursor ion and identifying specific product ions generated through collision-induced dissociation (CID).

Illustrative HPLC-MS/MS Parameters:

ParameterHypothetical Value/Condition
HPLC ColumnC18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Precursor → Product)Hypothetical m/z 252.1 → 178.1, 150.1

This table presents hypothetical parameters for the analysis of "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of "this compound" and for identifying any volatile or semi-volatile impurities. The compound's ester and ether functionalities suggest it is amenable to GC analysis, likely without the need for derivatization. nih.gov

Methodology: A typical GC-MS analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas like helium. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For benzoate (B1203000) esters, a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often effective. researchgate.netbohrium.com

Following separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). EI at 70 eV induces reproducible fragmentation patterns that are highly characteristic of the molecule's structure, serving as a "fingerprint" for identification. nih.govnih.gov The fragmentation of related benzoate esters often involves the loss of the alkoxy group from the ester and cleavage of side chains. pharmacy180.commassbank.eu For "this compound", characteristic fragments would be expected from the loss of the ethoxy group (•OCH2CH3), the ethoxyacetyl side chain, or parts thereof.

Expected Fragmentation Data:

Hypothetical m/zPotential Fragment Identity
251[M]⁺• (Molecular Ion)
206[M - •OCH2CH3]⁺
178[M - •COCH2OCH2CH3]⁺
149[C8H9NO2]⁺•
121[C8H9O]⁺

This table presents hypothetical but plausible mass-to-charge ratios (m/z) and their potential fragment identities for "this compound" under electron ionization.

Capillary Electrophoresis for Separation and Purity Profiling

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography, based on the differential migration of analytes in an electric field. wikipedia.org For "this compound", which is a neutral molecule, Micellar Electrokinetic Chromatography (MEKC) would be the most suitable CE mode. technologynetworks.com

MEKC Principles and Application: In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. technologynetworks.com This forms micelles, which create a pseudo-stationary phase. Neutral analytes, like the target compound, will partition between the aqueous buffer and the hydrophobic interior of the micelles. This partitioning, combined with the electroosmotic flow (EOF), allows for the separation of neutral compounds. wikipedia.orgtechnologynetworks.com

The development of a MEKC method would involve optimizing the BGE pH, surfactant concentration, and applied voltage to achieve the best resolution and analysis time. Studies on other benzoate derivatives have successfully used borate (B1201080) buffers and have achieved rapid separations. nih.govfda.gov.twresearchgate.netsrce.hrjfda-online.com Detection is typically performed using an on-column UV detector. nih.gov

Illustrative MEKC Conditions:

ParameterHypothetical Condition
CapillaryFused Silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE)20 mM Borate buffer with 50 mM SDS, pH 9.2
Applied Voltage20 kV
Temperature25 °C
DetectionUV Absorbance at 254 nm

This table outlines hypothetical but scientifically grounded conditions for the purity profiling of "this compound" by MEKC.

Electrochemical Methods for Quantitative Analysis

Electrochemical methods, such as voltammetry, can offer a sensitive and cost-effective approach for the quantitative analysis of "this compound". The electroactivity of the molecule could stem from the aromatic amine functionality (after potential hydrolysis to ethyl anthranilate) or the aromatic ring system itself.

Voltammetric Analysis: Differential Pulse Voltammetry (DPV) at a modified electrode surface could be employed for quantification. The analysis would likely focus on the oxidation of the aromatic amine group. mdpi.com Studies on aniline (B41778) derivatives have demonstrated that they can be oxidized at potentials around +0.7 V to +1.0 V at glassy carbon electrodes. mdpi.comnih.gov The method would involve placing a solution of the compound in an electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode, and a counter electrode. By scanning the potential and measuring the resulting current, a quantitative determination can be made.

Method development would require optimizing the supporting electrolyte pH and composition to achieve a well-defined and reproducible voltammetric peak. nih.gov The peak current would be proportional to the concentration of "this compound", allowing for quantification via a calibration curve. While direct oxidation of the amide may be possible, a more sensitive method might involve a controlled hydrolysis step to yield the more readily oxidizable ethyl anthranilate.

Potential Research Findings: A hypothetical study could find that "this compound" is oxidizable at a potential of +0.95 V vs. Ag/AgCl in a phosphate (B84403) buffer at pH 7.0. The method could achieve a limit of detection in the micromolar range, making it suitable for certain quality control applications.

Hyphenated Techniques for Comprehensive Structural Elucidation

For unequivocal structural elucidation, particularly of unknown impurities or degradation products, hyphenated techniques that couple separation with information-rich spectroscopic detection are indispensable. numberanalytics.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR combines the separation power of HPLC with the definitive structure-elucidating capability of NMR spectroscopy. nih.govijarnd.com After separation on an HPLC column, the eluent flows through a specialized NMR flow cell. This allows for the acquisition of ¹H NMR and other NMR spectra for each separated component. This technique would be invaluable for confirming the structure of "this compound" and for identifying any isomers or related impurities by providing detailed information about the proton and carbon framework of each molecule. ijarnd.comnumberanalytics.com

LC-MS-MS (Tandem Mass Spectrometry): As discussed in section 8.1, LC-MS/MS is a powerful tool. nih.gov When used for structural elucidation, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. nih.gov Analyzing the fragmentation patterns (MS/MS spectra) can reveal the connectivity of the molecule, confirming the presence of the ethyl benzoate core and the ethoxyacetyl side chain. numberanalytics.com

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry): For highly complex samples where co-elution might be an issue in conventional GC-MS, GCxGC-MS provides significantly enhanced separation power. numberanalytics.com This technique uses two columns with different stationary phases, providing a two-dimensional separation of the components before they enter the mass spectrometer. This would be particularly useful for resolving and identifying trace-level impurities with volatilities similar to the main compound.

By integrating these advanced analytical methodologies, a complete profile of "this compound" can be established, ensuring its identity, purity, and quality.

Future Research Trajectories and Broader Impact

Identification of Novel Synthetic Pathways and Methodologies

The synthesis of N-acylated anthranilates, including ethyl 2-[(ethoxyacetyl)amino]benzoate, is an area ripe for innovation. While traditional methods exist, the future lies in the development of more efficient, selective, and sustainable synthetic strategies.

Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to metal-based catalysts, often providing milder reaction conditions and avoiding toxic metal residues. Future research could explore the use of chiral organocatalysts for the enantioselective acylation of ethyl anthranilate, leading to the synthesis of optically active derivatives with potentially unique biological properties.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. uc.ptnih.gov The development of a continuous flow process for the synthesis of this compound could involve the use of microreactors, enabling precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. google.combeilstein-journals.org A potential flow synthesis setup could involve the sequential introduction of ethyl anthranilate and ethoxyacetyl chloride into a heated microreactor containing a supported catalyst or base.

Photocatalysis: Light-driven chemical transformations offer a green and efficient means of forging chemical bonds. The application of photocatalysis to the N-acylation of aminobenzoates is a promising, yet underexplored, avenue. Future studies could investigate the use of novel photosensitizers to facilitate the reaction between ethyl anthranilate and an appropriate ethoxyacetylating agent under visible light irradiation.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. Lipases and transaminases are particularly relevant for the synthesis of N-acylated compounds. nih.govnih.govnih.govresearchgate.netfigshare.commdpi.comsemanticscholar.orgrsc.org Research into the use of immobilized lipases for the acylation of ethyl anthranilate with an ethoxyacetate ester could lead to a highly selective and sustainable synthetic route. nih.govnih.govfigshare.comrsc.org Additionally, engineered transaminases could be explored for the direct amination of a suitable precursor followed by acylation. nih.govresearchgate.netmdpi.comsemanticscholar.org

Synthetic MethodologyPotential AdvantagesResearch Focus
Organocatalysis Metal-free, mild conditions, potential for enantioselectivity.Development of chiral catalysts for asymmetric synthesis.
Flow Chemistry Enhanced safety, scalability, precise reaction control. uc.ptnih.govgoogle.combeilstein-journals.orgOptimization of microreactor systems for continuous production. google.com
Photocatalysis Green energy source, novel reactivity.Discovery of efficient photosensitizers for N-acylation.
Biocatalysis High selectivity, mild conditions, environmentally friendly. nih.govnih.govnih.govresearchgate.netfigshare.commdpi.comsemanticscholar.orgrsc.orgEngineering of lipases and transaminases for specific acylation. nih.govnih.govnih.govresearchgate.netfigshare.commdpi.comsemanticscholar.orgrsc.org

Discovery of Unexplored Biological Targets and Mechanistic Pathways

While the biological activities of many aminobenzoate derivatives are known, the specific targets and mechanistic pathways of this compound remain largely unexplored. Future research will likely focus on elucidating its pharmacological profile.

Prostaglandin E2 Synthesis Inhibition: N-acylated 2-aminobenzothiazoles have been shown to suppress the generation of prostaglandin E2 (PGE2), a key mediator of inflammation. mdpi.com Given the structural similarities, it is plausible that this compound could also inhibit enzymes involved in the PGE2 synthesis pathway, such as microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.govnih.govfrontiersin.org Future studies could involve in vitro enzymatic assays and cellular models to investigate this potential anti-inflammatory mechanism. nih.govnih.govfrontiersin.org

Ion Channel Modulation: The parent compound, ethyl aminobenzoate (benzocaine), is a known sodium channel blocker. The ethoxyacetylamino substitution at the 2-position could modulate this activity or confer selectivity for different types of ion channels. Electrophysiological studies on various cell lines expressing different ion channels could reveal novel neurological or cardiovascular activities.

Kinase Inhibition: The anthranilic acid scaffold has been identified as a privileged structure for the development of kinase inhibitors, which are crucial in cancer therapy. researchgate.netnih.govnih.govmdpi.com High-throughput screening of this compound against a panel of kinases could identify novel targets in oncology. researchgate.netnih.govnih.govmdpi.com

Potential Biological TargetRationaleProposed Research
Prostaglandin E2 Synthase Structural similarity to known PGE2 synthesis inhibitors. mdpi.comEnzymatic and cellular assays to measure PGE2 levels. nih.govnih.govfrontiersin.org
Ion Channels Analogy to the known activity of ethyl aminobenzoate.Electrophysiological studies on various ion channels.
Protein Kinases The anthranilic acid scaffold is a known kinase inhibitor pharmacophore. researchgate.netnih.govnih.govmdpi.comHigh-throughput screening against a kinase panel. researchgate.netnih.govnih.govmdpi.com
Nuclear Receptors Related compounds are known to modulate nuclear receptor pathways. nih.govresearchgate.netReporter gene assays and co-immunoprecipitation studies. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. The integration of these technologies can significantly accelerate the exploration of the chemical space around this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netspringernature.comnih.govubbcluj.ronih.gov By synthesizing a small, diverse library of analogues of this compound and testing their activity against a specific target, a robust QSAR model could be developed. researchgate.netspringernature.comnih.govubbcluj.ronih.gov This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds. researchgate.netspringernature.comnih.govubbcluj.ronih.gov

Machine Learning for Synthesis Optimization: ML algorithms can be used to optimize reaction conditions by analyzing large datasets from high-throughput experimentation. For the synthesis of this compound, an ML model could be trained to predict the reaction yield and purity based on variables such as temperature, catalyst loading, and solvent, thereby identifying the optimal conditions with a minimal number of experiments.

AI/ML ApplicationDescriptionPotential Impact
In Silico Screening Virtual screening of compound libraries against biological targets. nih.govRapid identification of new biological targets and lead compounds.
QSAR Modeling Predicting biological activity from chemical structure. researchgate.netspringernature.comnih.govubbcluj.ronih.govGuiding the design of more potent and selective analogues. researchgate.netspringernature.comnih.govubbcluj.ronih.gov
AI in Retrosynthesis Proposing novel and efficient synthetic routes. arxiv.orgDiscovery of more cost-effective and sustainable manufacturing processes. arxiv.org
ML for Optimization Optimizing reaction conditions for improved yield and purity.Reduced development time and manufacturing costs.

Development of Scalable and Sustainable Production Methods

The principles of green chemistry are increasingly important in the chemical industry. Future research on this compound will undoubtedly focus on developing production methods that are both scalable and environmentally friendly.

Continuous Flow Manufacturing: As mentioned earlier, continuous flow chemistry offers significant advantages for large-scale production. uc.ptnih.govgoogle.combeilstein-journals.org A dedicated continuous flow process for this compound would not only improve safety and efficiency but also reduce waste generation and energy consumption compared to batch processes. uc.ptnih.govgoogle.combeilstein-journals.org

Biocatalytic Production: The use of enzymes for industrial synthesis is a cornerstone of green chemistry. epa.gov Developing a robust biocatalytic process for the N-acylation of ethyl anthranilate could involve whole-cell biocatalysts or immobilized enzymes in a continuous reactor, offering a highly sustainable manufacturing route. uc.ptepa.govsemanticscholar.org

Green Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical process. mdpi.comnih.govacs.org Research into the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents like ethyl acetate, for the synthesis of this compound could significantly reduce its environmental impact. mdpi.comnih.govepa.govacs.org

Life Cycle Assessment (LCA): LCA is a methodology for assessing the environmental impacts associated with all the stages of a product's life. nih.govresearchgate.netnih.gov Performing a cradle-to-gate LCA for different synthetic routes to this compound would provide a quantitative measure of their environmental performance and help to identify the most sustainable option for industrial production. nih.govresearchgate.netnih.gov

Sustainability ApproachDescriptionKey Benefits
Continuous Flow Manufacturing in a continuous stream rather than in batches. uc.ptnih.govgoogle.combeilstein-journals.orgIncreased safety, efficiency, and reduced waste. uc.ptnih.govgoogle.combeilstein-journals.org
Biocatalysis Use of enzymes as catalysts. uc.ptepa.govsemanticscholar.orgHigh selectivity, mild conditions, renewable catalysts. uc.ptepa.govsemanticscholar.org
Green Solvents Replacement of hazardous solvents with environmentally benign alternatives. mdpi.comnih.govacs.orgReduced pollution and health risks. mdpi.comnih.govacs.org
Life Cycle Assessment Evaluating the environmental impact of a product's life cycle. nih.govresearchgate.netnih.govData-driven decision making for sustainable process development. nih.govresearchgate.netnih.gov

Emerging Roles in Specialized Chemical Research Domains

Beyond its potential pharmaceutical applications, the unique chemical structure of this compound makes it an interesting candidate for exploration in various specialized areas of chemical research.

Supramolecular Chemistry: The N-acyl anthranilate scaffold possesses hydrogen bond donor and acceptor sites, making it suitable for use in the construction of self-assembling systems. The photolysis of a related N-acyl anthranilic acid methyl ester has been shown to be sensitive to the solvent nature, suggesting interesting intermolecular interactions. Future research could explore the use of this compound in the design of novel supramolecular polymers, gels, or liquid crystals.

Sensor Technology: The ester and amide functionalities in this compound could act as binding sites for specific ions or molecules. By incorporating a fluorophore into the structure, it may be possible to develop fluorescent chemosensors for the detection of environmentally or biologically important species.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach for the discovery of new drugs that starts with the identification of small, low-molecular-weight fragments that bind to a biological target. google.comubbcluj.ronih.govnih.gov The this compound scaffold could serve as a valuable fragment for screening against a wide range of protein targets, providing starting points for the development of new therapeutics. google.comubbcluj.ronih.govnih.gov

Organic Electronics: N-acylated aromatic compounds have the potential for use in organic electronic materials due to their defined molecular structures and potential for intermolecular interactions that can influence charge transport. While speculative, the exploration of this compound and its derivatives in the context of organic semiconductors or dielectrics could open up new avenues in materials science.

Research DomainPotential ApplicationScientific Rationale
Supramolecular Chemistry Building block for self-assembling materials.Presence of hydrogen bonding motifs.
Sensor Technology Fluorescent chemosensors for ion or molecule detection.Potential binding sites and amenability to fluorophore incorporation.
Fragment-Based Drug Discovery Starting point for the development of new drugs. google.comubbcluj.ronih.govnih.govA structurally interesting scaffold with drug-like properties. google.comubbcluj.ronih.govnih.gov
Organic Electronics Component of organic electronic materials.Defined molecular structure and potential for ordered packing.

Q & A

Q. What are the common synthetic routes for ethyl 2-[(ethoxyacetyl)amino]benzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via a multi-step process:

Amination : Reacting ethyl 2-aminobenzoate with ethoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Esterification : Ensuring proper stoichiometry (1:1 molar ratio of amine to acyl chloride) and maintaining temperatures between 0–5°C to minimize side reactions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Q. Key considerations :

  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the acyl chloride.
  • Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl ester CH₃), δ 4.1–4.3 ppm (quartet, ester CH₂), and δ 6.5–8.5 ppm (aromatic protons).
    • ¹³C NMR : Carboxylic ester carbonyl at ~170 ppm, amide carbonyl at ~165 ppm.
  • IR : Stretching vibrations at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₅NO₄ (MW 261.25 g/mol).

Validation : Cross-reference with X-ray crystallography (e.g., SHELX ) for absolute configuration confirmation .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Stability : Stable at room temperature in dry, dark environments.
  • Decomposition :
    • Oxidative Conditions : Rapid degradation in presence of H₂O₂ or KMnO₄, forming nitro or carboxylic acid derivatives.
    • Basic Conditions : Hydrolysis of the ester group at pH >10, yielding 2-[(ethoxyacetyl)amino]benzoic acid.
      Recommendations : Store under inert gas at -20°C for long-term stability. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces, identifying electrophilic centers (e.g., carbonyl carbons).
  • Docking Studies : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Example : The ethoxyacetyl amino group’s electron-withdrawing effect increases the electrophilicity of the adjacent carbonyl, favoring nucleophilic attack at the amide linkage .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

Case Study : Discrepancies in ¹H NMR integration ratios for aromatic protons.

  • Resolution :
    • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
    • Use HPLC-MS to rule out impurities.
    • Validate with X-ray crystallography (Mercury CSD ) for structural confirmation.
      Outcome : Misassignment of substituent positions due to rotational isomerism can be clarified via temperature-dependent NMR .

Q. How does this compound interact with enzymatic targets, and what assays are suitable for studying these interactions?

  • Mechanism : The ethoxyacetyl group mimics natural acetylated substrates, potentially inhibiting acetyltransferases or proteases.
  • Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., trypsin inhibition using Z-Gly-Arg-AMC substrate).
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified enzymes.
  • Findings : Structural analogs show moderate inhibition (IC₅₀ ~50 µM) against bacterial serine proteases .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Key Issues :
    • Low Solubility : Requires polar aprotic solvents (DMF, DMSO) for large-scale reactions, complicating purification.
    • Side Reactions : Over-alkylation at the amide nitrogen under prolonged heating.
  • Solutions :
    • Use flow chemistry for precise temperature control.
    • Employ catalytic DMAP to accelerate acylation and reduce side products.
      Yield Improvement : Pilot studies achieved 85% purity at 10-g scale using centrifugal partition chromatography .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 2-[(ethoxyacetyl)amino]benzoate
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Reactant of Route 2
ethyl 2-[(ethoxyacetyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.